

An In-depth Technical Guide to 2-Ethynylpyrimidine (CAS: 37972-24-0)

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Compound of Interest

Compound Name: 2-Ethynylpyrimidine

Cat. No.: B1314018

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethynylpyrimidine**, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

2-Ethynylpyrimidine is a solid at room temperature, appearing as a yellow to brown powder. [1] It is characterized by the presence of a reactive terminal alkyne group attached to the C2 position of the pyrimidine ring, a structural motif of significant interest in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethynylpyrimidine** is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
CAS Number	37972-24-0	[1][2][3]
Molecular Formula	C ₆ H ₄ N ₂	[1][2][3]
Molecular Weight	104.11 g/mol	[1][2][3]
Melting Point	95-96.5 °C	[2][3]
Boiling Point (Predicted)	228.2 ± 23.0 °C	[1][3]
Density (Predicted)	1.11 ± 0.1 g/cm ³	[1][3]
pKa (Predicted)	-0.58 ± 0.13	[3]
Appearance	Yellow to brown solid/powder	[1][2]
Storage	Keep in a dark place, sealed in dry, at room temperature.	[1]

Spectroscopic Data

While specific, high-resolution spectra for **2-Ethynylpyrimidine** are not readily available in public databases, characteristic spectral features can be predicted based on its structure and data from analogous compounds like 2-ethynylpyridine and other pyrimidine derivatives.[4][5]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton and the three aromatic protons of the pyrimidine ring. The pyrimidine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with the H4 and H6 protons appearing as a doublet and the H5 proton as a triplet.[6][7] The acetylenic proton would likely appear as a singlet in the δ 3.0-3.5 ppm region.

¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The two acetylenic carbons would have characteristic shifts in the δ 70-90 ppm range. The pyrimidine ring carbons would appear in the aromatic region (δ 120-160 ppm).[8]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne. A weaker absorption

around 2100 cm^{-1} would correspond to the $\text{C}\equiv\text{C}$ stretching. Characteristic bands for the pyrimidine ring, including $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching, would be observed in the $1500\text{-}1600\text{ cm}^{-1}$ region.[4][9]

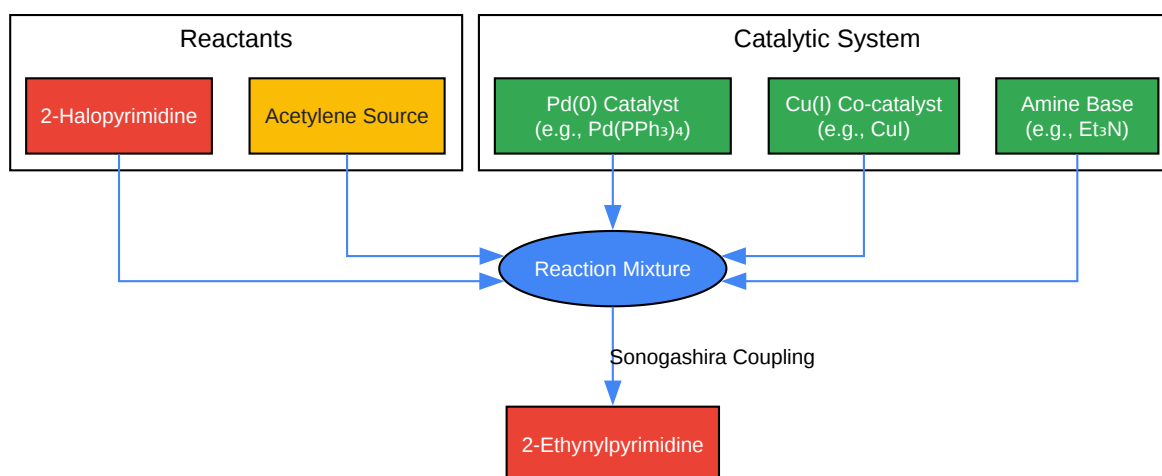
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M^+) at $m/z = 104$. Subsequent fragmentation would likely involve the loss of the acetylenic proton and other characteristic fragments of the pyrimidine ring.[1][10]

Synthesis of 2-Ethynylpyrimidine

The synthesis of **2-Ethynylpyrimidine** can be achieved through several synthetic routes, with the Sonogashira cross-coupling reaction being a prominent and versatile method.[11] An alternative approach involves the desilylation of a protected ethynylpyrimidine precursor.[1]

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] In the context of **2-Ethynylpyrimidine** synthesis, this involves the coupling of a 2-halopyrimidine with a protected or unprotected acetylene source.



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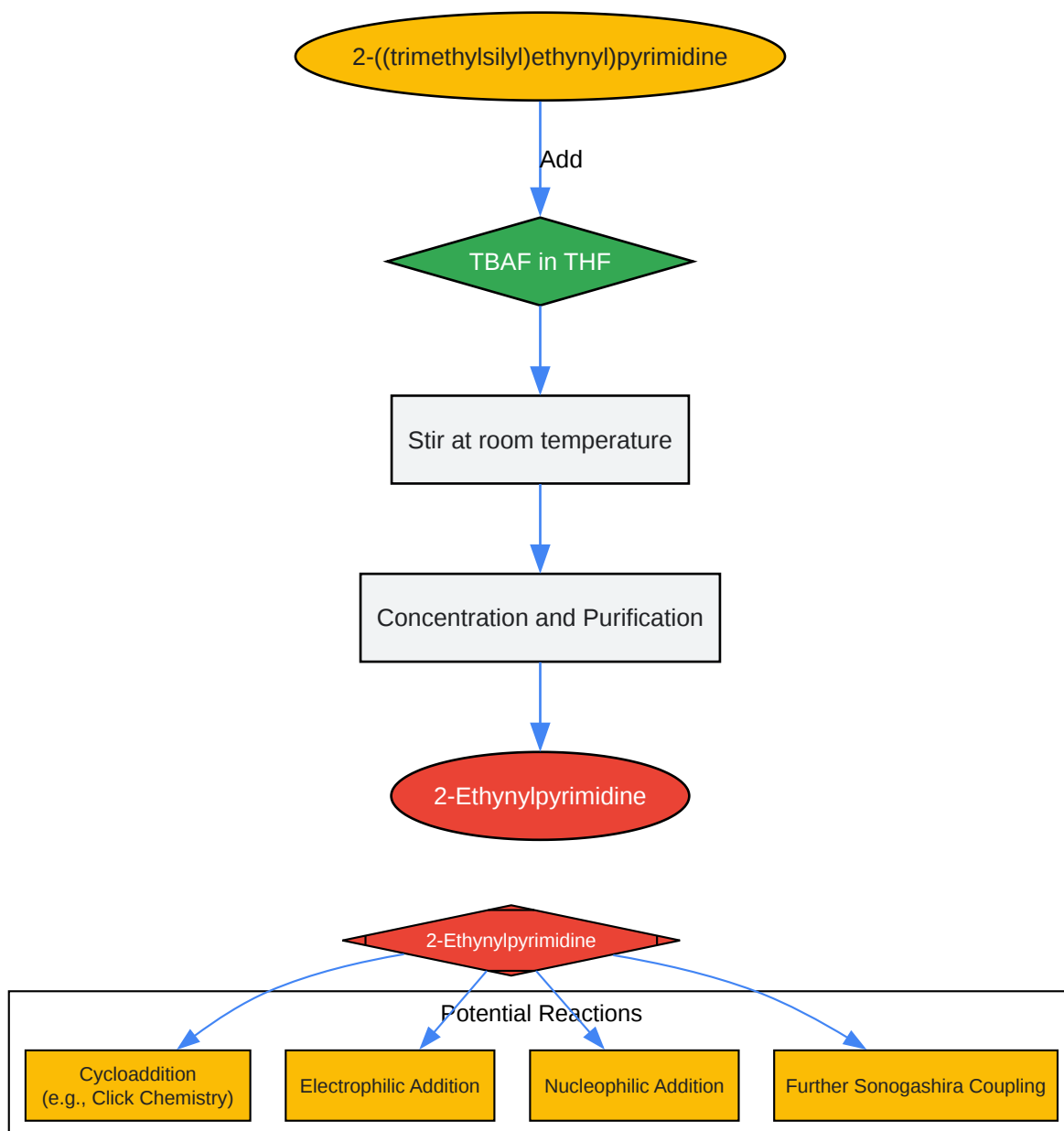
Caption: General workflow for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling[13][14]

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-halopyrimidine (1.0 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 4-10 mol%).
- Add a degassed anhydrous solvent (e.g., THF, DMF, or triethylamine).
- Add a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
- Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 eq.) via syringe.
- Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium chloride solution.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Desilylation of a Protected Precursor

This method involves the removal of a silyl protecting group, such as trimethylsilyl (TMS), from a 2-((trimethylsilyl)ethynyl)pyrimidine precursor.



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